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Compound of Interest

Compound Name: Phenyl diethylsulfamate

Cat. No.: B15390390 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed theoretical overview of the spectroscopic

characteristics and synthetic pathway for phenyl diethylsulfamate. While specific

experimental data for this compound is not readily available in the reviewed literature, this

document extrapolates expected spectroscopic data based on analogous compounds and

outlines general experimental protocols for its synthesis and characterization.

Synthesis of Phenyl Diethylsulfamate
Phenyl diethylsulfamate can be synthesized via the reaction of phenol with diethylsulfamoyl

chloride. This is a standard method for the formation of sulfamate esters. The reaction typically

proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the

hydrochloric acid byproduct.
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Figure 1: Proposed Synthesis Workflow for Phenyl Diethylsulfamate
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Caption: Figure 1: Proposed Synthesis Workflow for Phenyl Diethylsulfamate.

General Experimental Protocol for Synthesis
To a solution of phenol (1.0 equivalent) and a suitable base, such as pyridine or triethylamine

(1.2 equivalents), in an inert solvent like dichloromethane or tetrahydrofuran at 0 °C, add

diethylsulfamoyl chloride (1.1 equivalents) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring

the reaction progress by thin-layer chromatography.

Upon completion, quench the reaction with water and separate the organic layer.

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated

sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield pure phenyl
diethylsulfamate.

Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for phenyl diethylsulfamate
based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for Phenyl Diethylsulfamate

¹H NMR

Chemical

Shift (δ,

ppm)

Multiplicity Integration

Coupling

Constant (J,

Hz)

Assignment

Aromatic

Protons
7.20 - 7.50 Multiplet 5H - Phenyl-H

Methylene

Protons
3.40 - 3.60 Quartet 4H ~7.1 N-CH₂-CH₃

Methyl

Protons
1.20 - 1.40 Triplet 6H ~7.1 N-CH₂-CH₃

¹³C NMR Chemical Shift (δ, ppm) Assignment

Aromatic C (ipso) ~150 C-O

Aromatic C (ortho) ~122 CH

Aromatic C (para) ~129 CH

Aromatic C (meta) ~126 CH

Methylene C ~43 N-CH₂

Methyl C ~14 CH₃
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Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands for Phenyl Diethylsulfamate

Frequency (cm⁻¹) Intensity Vibration Functional Group

3100 - 3000 Medium C-H Stretch Aromatic

2980 - 2850 Medium C-H Stretch Aliphatic (Ethyl)

1600, 1490 Medium-Strong C=C Stretch Aromatic Ring

1350 - 1380 Strong
Asymmetric SO₂

Stretch
Sulfamate

1150 - 1180 Strong
Symmetric SO₂

Stretch
Sulfamate

1200 - 1250 Strong C-O Stretch Aryl Ether

900 - 950 Strong S-O-C Stretch Sulfamate Ester

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for Phenyl Diethylsulfamate

m/z Relative Intensity (%) Assignment

[M]+ Variable Molecular Ion

[M-C₂H₅]+ Moderate Loss of ethyl group

[M-SO₂N(C₂H₅)₂]+ High Loss of diethylsulfamoyl group

94 High Phenoxy cation [C₆H₅O]⁺

77 High Phenyl cation [C₆H₅]⁺

General Experimental Protocols for Spectroscopic
Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the purified phenyl
diethylsulfamate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an

NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical

parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans

to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically

used.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Figure 2: General Workflow for NMR Spectroscopy
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Caption: Figure 2: General Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of

the sample with dry KBr and pressing it into a thin disk. For a liquid or low-melting solid, a

thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample

preparation.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR

spectrum. The data is typically presented as percent transmittance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS) for sample introduction and separation. Electron Ionization

(EI) is a common ionization technique for this type of molecule.

Sample Preparation: For GC-MS, dissolve the sample in a volatile organic solvent. For LC-

MS, dissolve the sample in a solvent compatible with the mobile phase.

Data Acquisition: Introduce the sample into the mass spectrometer. In EI mode, the sample

is bombarded with high-energy electrons, causing ionization and fragmentation. The mass

analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak provides the molecular weight of the compound, and the

fragmentation pattern gives information about its structure.
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This document provides a foundational understanding of the expected chemical and

spectroscopic properties of phenyl diethylsulfamate. Experimental verification is necessary to

confirm these predictions.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Phenyl
Diethylsulfamate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15390390#phenyl-diethylsulfamate-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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